4-tert-butyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is an organic compound with the molecular formula C24H26N2O3S and a molecular weight of 422.54 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the preparation of various drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butylbenzene and 4-aminobenzenesulfonyl chloride.
Reaction Conditions: The tert-butylbenzene is first nitrated to form 4-tert-butyl-1-nitrobenzene. This intermediate is then reduced to 4-tert-butylaniline.
Coupling Reaction: The 4-tert-butylaniline is then coupled with 4-aminobenzenesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-tert-butyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-4-aminobenzamide
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
- 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide
Uniqueness
4-tert-butyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to its specific structural features, such as the presence of both tert-butyl and sulfonyl groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C24H26N2O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H26N2O3S/c1-24(2,3)19-12-10-18(11-13-19)23(27)25-20-14-16-22(17-15-20)30(28,29)26(4)21-8-6-5-7-9-21/h5-17H,1-4H3,(H,25,27) |
InChI Key |
MRPJEGYXVIKUCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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